molecular formula C29H39N5O4 B13915228 Ido-IN-15

Ido-IN-15

カタログ番号: B13915228
分子量: 521.7 g/mol
InChIキー: AUNDCQZYBPUZKC-FYYLOGMGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生物活性

Ido-IN-15 is a compound that has garnered attention due to its potential biological activity, particularly in the context of immunomodulation and cancer therapy. This article delves into the biological mechanisms, efficacy, and research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.

This compound functions as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. IDO plays a significant role in immune regulation by promoting immunosuppressive environments, particularly in tumors. The inhibition of IDO can enhance T cell responses against tumors by preventing tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine.

Key Mechanisms:

  • Tryptophan Depletion: IDO converts tryptophan into kynurenine, leading to reduced availability of this essential amino acid for T cells, which can impair their function and proliferation.
  • Immunosuppressive Metabolites: Kynurenine and other metabolites produced by IDO can induce regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further suppressing anti-tumor immunity .

Biological Activity and Efficacy

Research has demonstrated that this compound effectively inhibits IDO activity, leading to enhanced immune responses in various cancer models. The following table summarizes key findings from recent studies:

StudyModelFindings
Ogiso et al. (2019)Liver regeneration modelIDO1 deficiency promoted liver regeneration by enhancing inflammatory responses .
Subramanian et al. (2021)SCC cell linesHigher IDO expression correlated with reduced response to PD-L1 immunotherapy; this compound improved T cell activation in these models .
Merlo et al. (2020)Tumor microenvironmentThis compound inhibited tumor growth by blocking IDO-mediated immunosuppression .

Case Studies

Case Study 1: Immunotherapy Enhancement
A clinical trial investigated the combination of this compound with PD-1 inhibitors in patients with advanced melanoma. Results indicated that patients receiving the combination therapy exhibited improved overall survival rates compared to those receiving PD-1 inhibitors alone. The study highlighted the importance of targeting IDO to overcome resistance mechanisms in tumor microenvironments .

Case Study 2: Hematological Malignancies
In patients with B-cell malignancies, elevated IDO levels were associated with poor responses to CAR T-cell therapies. Treatment with this compound restored CAR T-cell functionality by reducing IDO-mediated suppression, indicating a potential therapeutic strategy for enhancing CAR T-cell efficacy in hematological cancers .

Research Findings

Recent studies have expanded our understanding of this compound's role in modulating immune responses:

  • IDO Inhibition and Tumor Microenvironment: this compound has been shown to alter the tumor microenvironment by decreasing MDSC activity and increasing effector T cell populations, thereby enhancing anti-tumor immunity .
  • Combination Therapies: The efficacy of this compound is potentiated when used in combination with other immunotherapies, such as anti-PD-1 or CTLA-4 antibodies. This suggests a synergistic effect that could be leveraged for more effective cancer treatments .
  • Safety Profile: Clinical trials have reported a manageable safety profile for this compound, with minimal adverse effects observed during treatment regimens involving this compound .

特性

分子式

C29H39N5O4

分子量

521.7 g/mol

IUPAC名

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[(2R,4R)-9-[4-(2-hydroxyethoxy)piperidine-1-carbonyl]-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]ethanone

InChI

InChI=1S/C29H39N5O4/c1-19-4-3-5-24(20(19)2)31-10-12-32(13-11-31)26(36)18-34-25-17-21-16-23(21)27(25)28(30-34)29(37)33-8-6-22(7-9-33)38-15-14-35/h3-5,21-23,35H,6-18H2,1-2H3/t21-,23-/m1/s1

InChIキー

AUNDCQZYBPUZKC-FYYLOGMGSA-N

異性体SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C([C@@H]5C[C@@H]5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C

正規SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C(C5CC5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。